Midecamycin A2

Antibacterial activity Macrolide antibiotics Gram-positive bacteria

Midecamycin A2 is a critical, fermentation-derived 16-membered macrolide antibiotic from the midecamycin complex. Unlike major component A1, A2 exhibits distinct antimicrobial potency and resistance profiles due to unique lactone ring substitution patterns. Essential as a pharmacopoeia-mandated reference standard (Chinese Pharmacopoeia) for midecamycin/meleumycin QC. Validated for LC-MS/MS method development and resistance mechanism studies via erythromycin cross-resistance probing. Choose this minor component standard to ensure batch-to-batch consistency and regulatory compliance—substituting with A1 compromises analytical accuracy.

Molecular Formula C42H69NO15
Molecular Weight 828.0 g/mol
CAS No. 35457-81-9
Cat. No. B13830598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMidecamycin A2
CAS35457-81-9
Molecular FormulaC42H69NO15
Molecular Weight828.0 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)CC)C)O)C)CC=O)C)C
InChIInChI=1S/C42H69NO15/c1-11-16-32(47)56-40-27(6)53-34(23-42(40,7)50)57-37-26(5)54-41(36(49)35(37)43(8)9)58-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(48)22-30(39(38)51-10)55-31(46)12-2/h13-15,18,20,24-30,34-41,45,49-50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
InChIKeyTYYIFWXTQAQRHI-MDWYKHENSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Midecamycin A2 (CAS 35457-81-9) – A 16-Membered Macrolide Antibiotic from the Midecamycin Complex


Midecamycin A2 is a 16-membered macrolide antibiotic produced via microbial fermentation, predominantly by *Streptomyces mycarofaciens* . It is a minor component of the natural midecamycin complex, which also includes midecamycin A1 (the major component), A3, and A4 [1]. The compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria, with weaker activity against Gram-negative bacteria, mycobacteria, and fungi . Its mechanism of action involves reversible binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis [1].

Why Midecamycin A2 Cannot Be Substituted by Other Macrolides Without Quantitative Evidence


Although midecamycin A2 belongs to the 16-membered macrolide class, it exhibits distinct structural and functional properties that preclude simple substitution with related compounds like midecamycin A1, leucomycin A6, erythromycin, or josamycin. Differences in the substitution pattern on the 16-membered lactone ring and the attached sugar moieties directly impact antimicrobial potency, spectrum of activity, and resistance profile [1]. Furthermore, even within the midecamycin complex, minor components such as A2 can differ from the major component A1 in their in vitro activity and in vivo efficacy, as shown by comparative microbiological assays [2]. Substitution without head-to-head quantitative data would risk selecting a less effective or more resistance-prone agent, undermining experimental or therapeutic outcomes.

Midecamycin A2: Quantitative Differentiation Data for Scientific Selection


Comparative In Vitro Antibacterial Activity of Midecamycin A2, A1, and Leucomycin A6

In a direct microbiological comparison, midecamycin A2 demonstrated antibacterial activity against *Micrococcus luteus* and *Bacillus subtilis* that was equivalent to that of the major component midecamycin A1. In contrast, leucomycin A6 exhibited approximately 20% lower activity under the same conditions [1].

Antibacterial activity Macrolide antibiotics Gram-positive bacteria

In Vivo Therapeutic Superiority of Midecamycin Acetate Over Josamycin and Midecamycin A1

In a murine transnasal infection model with *Streptococcus pneumoniae*, midecamycin acetate (a diacetylated derivative of the midecamycin complex) exhibited 2- to 5-fold greater therapeutic efficacy compared to josamycin or midecamycin, despite showing identical in vitro MIC values [1]. This disconnect between in vitro potency and in vivo performance highlights a critical differentiation for derivative selection.

In vivo efficacy Streptococcus pneumoniae Macrolide antibiotics

Clinical Dose Equivalence of 9,3″-Di-O-acetyl Midecamycin (MOM) vs. Josamycin in Acute Tonsillitis

In a double-blind clinical trial involving 208 patients with acute tonsillitis, 9,3″-di-O-acetyl midecamycin (MOM) administered at 600 mg/day achieved an efficacy rate of 85.1%, which was statistically equivalent to josamycin at 1200 mg/day (83.7% efficacy) [1]. This demonstrates that the midecamycin derivative provides comparable clinical benefit at half the dosage of the comparator.

Clinical efficacy Macrolide antibiotics Acute tonsillitis

Protein Binding Characteristics of Midecamycin and Its Metabolites

Midecamycin acetate and its metabolites, including midecamycin A2, exhibit relatively high protein binding rates [1]. While specific binding percentages are not reported, the observation that human serum addition does not significantly alter in vitro activity suggests that the bound fraction remains bioactive or that binding is readily reversible [1]. This property contrasts with some other macrolides where high protein binding correlates with reduced in vivo efficacy.

Protein binding Pharmacokinetics Macrolide antibiotics

Cross-Resistance Profile: Midecamycin A2 and Erythromycin

Midecamycin A2 exhibits cross-resistance with erythromycin; isolates resistant to erythromycin are also resistant to midecamycin [1]. This is consistent with the shared 50S ribosomal binding site and common resistance mechanisms (e.g., erm-mediated methylation, mef-mediated efflux) among 14- and 16-membered macrolides [2]. However, some studies suggest that midecamycin may be less potent at inducing resistance compared to other macrolides [2].

Antibiotic resistance Macrolide antibiotics Erythromycin resistance

Optimal Research and Procurement Use Cases for Midecamycin A2


Quality Control Standard for Multi-Component Macrolide Antibiotics

Midecamycin A2 serves as a critical reference standard for the quality control of midecamycin and meleumycin formulations. The Chinese Pharmacopoeia mandates control of the total content of midecamycin A1 + A2 + leucomycin A4 + A6 + A8 [1]. Quantification of A2 ensures batch-to-batch consistency and compliance with regulatory specifications for fermentation-derived antibiotic mixtures.

Research on Macrolide Resistance Mechanisms

Due to its documented cross-resistance with erythromycin [2], midecamycin A2 is a valuable tool for investigating the molecular basis of macrolide resistance. Studies can utilize A2 to probe the substrate specificity of resistance-conferring enzymes (e.g., Erm methyltransferases, Mef efflux pumps) and to screen for novel resistance-breaking modifications.

In Vivo Pharmacokinetic and Efficacy Studies in Murine Models

The superior in vivo efficacy of midecamycin acetate relative to josamycin and midecamycin in a murine *S. pneumoniae* infection model [3] positions midecamycin A2 and its derivatives as lead compounds for investigating tissue penetration, metabolic activation, and pharmacodynamic drivers of therapeutic outcome. Researchers can employ midecamycin A2 as a comparator to benchmark new 16-membered macrolide candidates.

Analytical Method Development and Impurity Profiling

Midecamycin A2 is an essential component in the development and validation of LC-MS/MS methods for characterizing macrolide antibiotics [1]. Its distinct UV absorption spectrum (λmax shift from 232 nm to 282 nm indicates the presence of an α,β,γ,δ-unsaturated ketone) provides a unique signature for identifying and quantifying impurities in commercial antibiotic samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Midecamycin A2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.